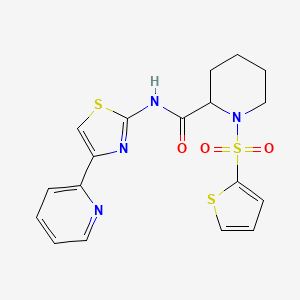

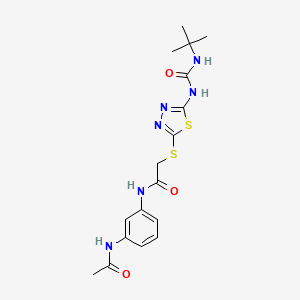

![molecular formula C16H15ClN4O3S2 B2821532 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1189907-38-7](/img/structure/B2821532.png)

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This core structure is a bicyclic compound containing a thiazole ring fused with a pyridine ring, and it has been used as a building block in the synthesis of various bioactive compounds .

Molecular Structure Analysis

The molecular structure of the compound can be inferred from its name. It contains a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine core, which is a bicyclic structure with a nitrogen and sulfur in the ring . The “N-(…)-5-nitrobenzo[b]thiophene-2-carboxamide” part indicates that a nitrobenzothiophene moiety is attached to the nitrogen of the thiazolopyridine ring via a carboxamide linkage.Physical and Chemical Properties Analysis

Based on the structure, we can infer that the compound is likely to be solid at room temperature . Its exact melting point, boiling point, solubility, and other physical and chemical properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen

Synthesis and Applications

Microwave Assisted Synthesis Techniques : Advanced synthesis methods, including microwave-assisted techniques, have been utilized for creating compounds with similar structures. These methods offer higher yields and shorter reaction times compared to conventional methods (Youssef, Azab, & Youssef, 2012).

Potential as Anti-Inflammatory Agents : Research into structurally related molecules indicates potential applications in anti-inflammatory treatments. Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, for instance, was synthesized based on its reported anti-inflammatory activity, suggesting a similar potential for the compound (Moloney, 2001).

Heterocyclic Synthesis : The compound's structure is conducive to forming heterocyclic compounds like pyrazoles, pyrimidines, and quinolines, which are significant in pharmaceutical and material science applications (Almazroa, Elnagdi, & El‐Din, 2004).

Thienopyrimidine Synthesis : Novel transformations have been studied for thienopyrimidine synthesis, a process relevant to the development of various pharmaceutical compounds (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Potential Antipsychotic Agents : The synthesis of heterocyclic carboxamides, structurally related to the compound , has been explored for their potential as antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).

Single-Step Synthesis Methods : One-step synthesis methods have been developed for thiazolo[5,4-c]pyridine derivatives, which is crucial for efficient and cost-effective drug development (Sahasrabudhe, Estiarte, Tan, Zipfel, Cox, O'mahony, Edwards, & Duncton, 2009).

Synthesis of Novel Thiazolo[5,4-d]pyrimidines : Research into the synthesis of novel thiazolo[5,4-d]pyrimidines can provide insights into the development of new therapeutic compounds (Chattopadhyay, Saha, Ray, Naskar, & Sarkar, 2010).

Role as Factor Xa Inhibitor : The compound has been studied for its potential as a non-amidine factor Xa inhibitor, which is important in anticoagulant therapies (Haginoya et al., 2004).

Novel Tricyclic Compounds : Its structure has facilitated the synthesis of novel tricyclic compounds containing the pyrimido[5,4-d]-1,2,3-triazine system, a key component in various pharmaceuticals (Clark, Varvounis, & Bakavoli, 1986).

Agonist/Antagonist at GABAA Receptors : The compound has been investigated for its effects on GABAA receptors, which are critical in the treatment of neurological disorders (Brehm, Ebert, Kristiansen, Wafford, Kemp, & Krogsgaard‐Larsen, 1997).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S2.ClH/c1-19-5-4-11-14(8-19)25-16(17-11)18-15(21)13-7-9-6-10(20(22)23)2-3-12(9)24-13;/h2-3,6-7H,4-5,8H2,1H3,(H,17,18,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJGPBQESPSEBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

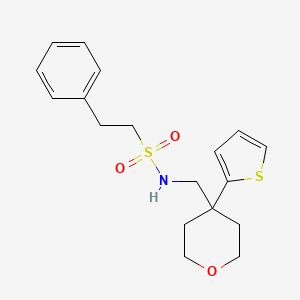

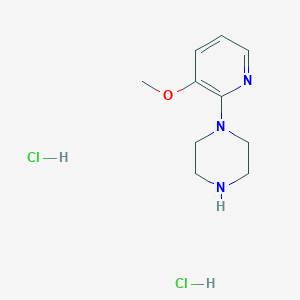

![2,4-dioxo-3-pentyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2821454.png)

![2-(3-Bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B2821456.png)

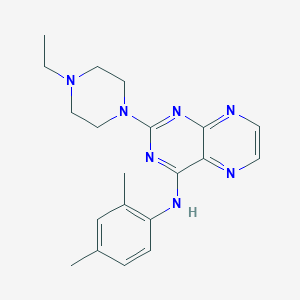

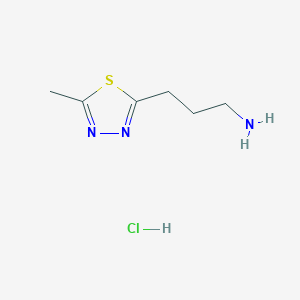

![3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2821458.png)

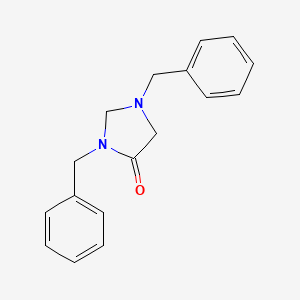

![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2821459.png)

![(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821465.png)

![(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2821469.png)